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Compound of Interest

Compound Name: N-benzyl-2-hydroxypropanamide

CAS No.: 6295-31-4

Cat. No.: B3055068

Get Quote

Executive Summary
Product:N-Benzyl-2-hydroxypropanamide (also known as N-Benzyllactamide).[1] CAS: 6295-

31-4.[1] Application: Chiral intermediate for pharmaceutical synthesis (e.g., Lacosamide

precursors), asymmetric synthesis auxiliaries.[2][3]

This guide provides a technical analysis of the Infrared (IR) spectral characteristics of N-
benzyl-2-hydroxypropanamide.[1] Unlike standard spectral libraries that list peak tables

without context, this document focuses on comparative discrimination. It details how to

distinguish the target molecule from its synthetic precursors (Benzylamine, Ethyl Lactate) and

structural analogs (N-Benzylpropanamide) using characteristic vibrational modes.[1][2]

Emphasis is placed on the influence of the

-hydroxy group on amide bond signatures.[1]

Experimental Context & Sample Preparation
To ensure reproducible spectral data, the physical state of the sample must be controlled.[2] N-
Benzyl-2-hydroxypropanamide typically exists as a white crystalline solid (mp ~98–101 °C)
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or a viscous oil depending on purity and enantiomeric excess.[1][3]

Protocol: FTIR Analysis Workflow
Objective: Verify amide bond formation and confirm the presence of the hydroxyl group while

ruling out unreacted amine or ester precursors.[1]

Sample Preparation:

Solid State: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) to observe

intermolecular hydrogen bonding networks.[1]

Solution State (Optional): Dissolve in dry CHCl

or CCl

(0.1 M) to isolate intramolecular hydrogen bonding features (specifically the

-OH

O=C interaction).

Instrumentation: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

Parameters:

Range: 4000 – 450 cm

.[1][3]

Resolution: 4 cm

.[1][2]

Scans: 16 minimum.[2]

Workflow Diagram

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www.rsc.org/suppdata/c6/ra/c6ra11604c/c6ra11604c1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra11604c/c6ra11604c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055068?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Isolation

Spectral Validation

Ethyl Lactate
+ Benzylamine Reflux (24h) Crude Product Purification

(Flash Column)

FT-IR Analysis Check 1730-1750 cm⁻¹
(Residual Ester?)

Present
(Re-purify)

Check 3200-3400 cm⁻¹
(Amide/OH Bands)

Absent Confirmed Structure:
N-Benzyl-2-hydroxypropanamide

Present

Click to download full resolution via product page

Figure 1: Synthesis and IR validation workflow. Critical checkpoints include the disappearance

of the ester carbonyl (1730-1750 cm⁻¹) and the appearance of the amide I band.[1]

Detailed Spectral Analysis
The spectrum of N-benzyl-2-hydroxypropanamide is dominated by three regions: the high-

frequency Hydrogen Bonding Region, the Double Bond Region (Amide modes), and the

Fingerprint Region (C-O / Aromatic modes).[1]

Region 1: The Hydrogen Bonding Network (3200 – 3600
cm )
This region is the most complex due to the overlap of the Amide N-H and the Alcohol O-H

stretches.[1]

Target Feature: A broad, intense absorption band centered around 3300–3400 cm

.[1][2]

Differentiation:

Vs. Benzylamine (Precursor): Primary amines exhibit a characteristic "doublet" (symmetric

and asymmetric N-H stretch) at ~3300 and ~3380 cm

.[1][2][3] The target molecule (secondary amide) shows a single N-H band merged with the
O-H band.[1]
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Vs. N-Benzylpropanamide (Analog): The non-hydroxylated analog shows a sharper, single

N-H stretch ~3290 cm

.[1][2] The absence of the broad O-H shoulder is the key differentiator.[1]

Mechanistic Insight: The

-hydroxy group participates in intramolecular hydrogen bonding with the amide carbonyl (5-
membered ring interaction), which broadens this region significantly compared to simple
amides.[1]

Region 2: The Double Bond Region (1500 – 1700 cm )
This is the diagnostic region for the Amide I and Amide II bands.[1]

Amide I (C=O[1][2][3] Stretch):

Position:1640 – 1660 cm

(Strong).[1][2][3]

Comparison: Esters (like the precursor Ethyl Lactate) absorb at 1730–1750 cm

.[1][3] The complete disappearance of the 1740 cm

peak and the emergence of the 1650 cm

peak is the primary evidence of successful reaction.[1]

Shift: The

-hydroxy group typically lowers the Amide I frequency slightly (red shift) compared to non-
H-bonded amides due to the donation of the hydroxyl proton to the carbonyl oxygen,
weakening the C=O bond character.[1]

Amide II (N-H Bending / C-N Stretch):

Position:1530 – 1550 cm

(Medium/Strong).[1][2][3]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www.rsc.org/suppdata/c6/ra/c6ra11604c/c6ra11604c1.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www.rsc.org/suppdata/c6/ra/c6ra11604c/c6ra11604c1.pdf
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www.rsc.org/suppdata/c6/ra/c6ra11604c/c6ra11604c1.pdf
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www.rsc.org/suppdata/c6/ra/c6ra11604c/c6ra11604c1.pdf
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055068?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: This band is specific to secondary amides.[2][4] It is absent in the tertiary amide

impurities or lactone byproducts.

Region 3: The Fingerprint Region (< 1500 cm )[1]
C-O Stretch (Secondary Alcohol): A distinct band at 1050 – 1100 cm

.[1][2][3] This confirms the integrity of the lactate moiety.[1]

Aromatic Signatures:

Ring Breathing: ~1450 cm

and ~1495 cm

.[1][2]

Out-of-Plane (OOP) Bending: Strong bands at 695 cm

and 730–750 cm

, characteristic of a mono-substituted benzene ring (benzyl group).[1][2]

Comparative Data Table
The following table contrasts the target molecule with its direct precursor and a structural

analog to facilitate rapid identification.
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Vibrational
Mode

Target: N-
Benzyl-2-
hydroxypropa
namide

Analog: N-
Benzylpropana
mide

Precursor:
Benzylamine

Precursor:
Ethyl Lactate

(O-H) Stretch

3300–3450 cm

(Broad)
Absent Absent ~3400–3500 cm

(N-H) Stretch
Overlapped with

OH

~3290 cm

(Sharp, Single)

3300 & 3380 cm

(Doublet)
Absent

Amide I (

C=O)

1640–1660 cm 1645–1665 cm Absent Absent

Ester

(C=O)
Absent Absent Absent 1730–1750 cm

Amide II (

N-H)

1530–1550 cm 1540–1560 cm
1600 cm

(Scissoring)
Absent

(C-O) Alcohol
1050–1100 cm Absent Absent ~1100–1200 cm

Aromatic OOP 695, 730 cm 695, 730 cm 695, 735 cm Absent

Note: Wavenumbers are approximate and may vary by ±5 cm

depending on solvent and concentration.[1][2]

Mechanistic Visualization: Hydrogen Bonding
Effects
The spectral shifts observed in N-benzyl-2-hydroxypropanamide are largely governed by the

intramolecular hydrogen bond between the

-hydroxyl group and the amide carbonyl.[1] This interaction stabilizes a specific conformation
and modifies the force constants of the C=O bond.[1]
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Figure 2: Mechanistic impact of the

-hydroxy group.[1] The intramolecular hydrogen bond donates electron density to the carbonyl
oxygen, reducing the C=O bond order and frequency.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzyl-2-hydroxypropanamide-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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